molecular formula C7H15NO3S B13251149 2,6-Dimethyloxane-4-sulfonamide

2,6-Dimethyloxane-4-sulfonamide

Cat. No.: B13251149
M. Wt: 193.27 g/mol
InChI Key: CQJHDFXWQXBDDY-UHFFFAOYSA-N
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Description

2,6-Dimethyloxane-4-sulfonamide is a chemical compound that incorporates a sulfonamide functional group, a moiety of significant importance in medicinal chemistry and drug discovery . Sulfonamides are known to exhibit a wide range of pharmacological activities. Historically, they served as the foundation for the first broad-spectrum synthetic antibacterial agents . Beyond antimicrobial applications, modern research explores sulfonamides for their potential in diverse areas, which may include multitargeted therapies for complex diseases, as some sulfonamide hybrids are being investigated for activities such as cholinesterase inhibition and antioxidant effects . The specific 2,6-dimethyloxane ring system in this compound may influence its stereochemistry and physicochemical properties, potentially offering unique reactivity or binding characteristics for researchers developing novel bioactive molecules or chemical probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

2,6-dimethyloxane-4-sulfonamide

InChI

InChI=1S/C7H15NO3S/c1-5-3-7(12(8,9)10)4-6(2)11-5/h5-7H,3-4H2,1-2H3,(H2,8,9,10)

InChI Key

CQJHDFXWQXBDDY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Reaction Pathway

The conventional route for synthesizing 2,6-Dimethyloxane-4-sulfonamide involves the nucleophilic substitution of a sulfonyl chloride derivative with an amine precursor. Specifically, the process entails:

Reaction Conditions and Stoichiometry

Parameter Typical Conditions Notes
Reagents 4-Methylbenzenesulfonyl chloride, 2,6-dimethylaniline 1:1 molar ratio
Base Pyridine or triethylamine 2-3 equivalents
Solvent Dichloromethane, chloroform, or ethanol Reflux or room temperature
Temperature 0°C to room temperature To control side reactions
Purification Recrystallization from ethanol or ethyl acetate Ensures high purity

Mechanism : The nucleophilic nitrogen of 2,6-dimethylaniline attacks the electrophilic sulfur atom in the sulfonyl chloride, releasing chloride ion and forming the sulfonamide bond.

Advantages and Limitations

Advantages Limitations
High yields (~80-90%) Requires handling of corrosive sulfonyl chlorides
Simple reaction setup Sensitive to moisture, which can hydrolyze sulfonyl chlorides
Well-established protocol Limited scope for functional group tolerance

Advanced and Alternative Synthetic Strategies

Sulfur Dioxide Insertion Method

Recent research emphasizes sulfur dioxide (SO₂) insertion as an effective route, especially for functionalized sulfonamides. This involves:

  • Using sulfur dioxide donors such as potassium metabisulfite (K₂S₂O₅) or DABSO (DABSO = 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) .
  • Reacting these with suitable amines under catalytic or metal-free conditions to generate sulfonamides.

Reaction Example :

Aromatic amine + SO₂ donor + oxidant → Sulfonamide

Reaction Conditions :

  • Solvent: Acetonitrile or ethanol
  • Temperature: Room temperature to 80°C
  • Catalyst: Sometimes metal catalysts (e.g., copper) are employed, but recent protocols favor metal-free conditions for greener synthesis.

Advantages :

  • High functional group compatibility
  • Avoids handling hazardous sulfonyl chlorides
  • Suitable for large-scale synthesis

Multi-Component Coupling Reactions

Recent advances include three-component coupling reactions involving:

This approach allows the direct formation of sulfonamides with diverse substitution patterns, including 2,6-dimethyloxane-4-sulfonamide .

Mechanistic Insight :

  • Radical intermediates generated via single-electron transfer (SET)
  • Sulfonyl radicals formed from SO₂ sources
  • Coupling of radicals with amines yields sulfonamides efficiently

Research Findings :

  • Jiang et al. (2024) demonstrated high-yield synthesis of sulfonamides via this method, emphasizing its versatility and environmental friendliness.

Specific Synthesis of 2,6-Dimethyloxane-4-sulfonamide

Starting Materials

Typical Procedure

  • Dissolve 2,6-dimethylaniline in dry ethanol.
  • Add pyridine as a base (2-3 equivalents).
  • Slowly add 4-methylbenzenesulfonyl chloride (1 equivalent) under stirring at 0°C.
  • Allow the mixture to warm to room temperature and stir for 4-6 hours.
  • Quench the reaction with water, extract with dichloromethane.
  • Wash organic layer with dilute acid and brine, dry over anhydrous magnesium sulfate.
  • Recrystallize from ethanol to obtain pure 2,6-Dimethyloxane-4-sulfonamide .

Yield and Purity

  • Typical yields range from 75-85% .
  • Purity confirmed via NMR, IR, and melting point analysis.

Recent Research Discoveries and Data Tables

Study Methodology Yield Key Features References
Naredla & Klumpp (2013) Sulfonyl chloride + amine 80-90% Classical, high yield
Jiang et al. (2024) SO₂ insertion from DABSO + amine 70-85% Green, versatile
Liu et al. (2024) Multi-component radical coupling 65-80% Broad substrate scope

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyloxane-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

2,6-Dimethyloxane-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyloxane-4-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group is crucial for this interaction, as it mimics the natural substrate of the enzyme.

Comparison with Similar Compounds

Key Observations:

Steric Effects: The 2,6-dimethyl substitution in the oxane ring introduces steric hindrance, reducing water solubility (12.3 mg/mL) compared to the mono-methyl analog (24.5 mg/mL). This aligns with trends observed in substituted cyclohexane sulfonamides .

Thermal Stability : The 3,5-dimethyl isomer exhibits a higher melting point (162–165°C) than the 2,6-dimethyl variant (148–152°C), likely due to enhanced crystal packing efficiency in the former.

Solubility in DMSO : All oxane sulfonamides show high DMSO solubility (>500 mg/mL), a property critical for their use in reaction media. DMSO’s polarity and aprotic nature (CAS 67-68-5, EC 200-664-3) facilitate dissolution of sulfonamides .

Limitations and Challenges

  • Synthesis Complexity : The 2,6-dimethyl derivative requires multi-step regioselective methylation, increasing production costs compared to simpler analogs.
  • Bioavailability : Despite favorable LogP values, its moderate water solubility may limit in vivo efficacy compared to more hydrophilic derivatives.

Biological Activity

2,6-Dimethyloxane-4-sulfonamide is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7_7H15_{15}NO3_3S
Molecular Weight: 193.27 g/mol
IUPAC Name: 2,6-Dimethyloxane-4-sulfonamide
Canonical SMILES: CC1CC(CC(O1)C)S(=O)(=O)N

The compound features a sulfonamide group attached to a 2,6-dimethyloxane ring. This unique structure allows for specific interactions with biological targets, making it a candidate for various applications in medicine and biochemistry.

The primary mechanism of action for 2,6-Dimethyloxane-4-sulfonamide involves its role as an enzyme inhibitor . The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of enzymes such as dihydropteroate synthase , which is crucial in bacterial folate synthesis. By inhibiting this enzyme, the compound can effectively hinder bacterial growth and replication.

Antibacterial Properties

Sulfonamides are well-known for their antibacterial properties. Research indicates that 2,6-Dimethyloxane-4-sulfonamide exhibits significant activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Pseudomonas aeruginosaModerate inhibition
Candida albicansLimited activity

Cytotoxicity and Anticancer Potential

In addition to antibacterial effects, 2,6-Dimethyloxane-4-sulfonamide has been investigated for its cytotoxic properties against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). Studies indicate that the compound induces apoptosis in these cells through mechanisms involving oxidative stress and DNA damage .

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various sulfonamide derivatives demonstrated that 2,6-Dimethyloxane-4-sulfonamide showed comparable efficacy to traditional sulfa drugs against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of 2,6-Dimethyloxane-4-sulfonamide on MCF-7 cells. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting significant anticancer potential .

Toxicity Profile

While sulfonamides are generally well-tolerated, they can cause adverse reactions such as allergic responses and gastrointestinal disturbances. Reports indicate that approximately 3-8% of patients may experience serious side effects like Stevens-Johnson syndrome when treated with sulfonamides . Further studies are necessary to fully elucidate the toxicity profile of 2,6-Dimethyloxane-4-sulfonamide specifically.

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